molecular formula C9H5N3S2 B1375107 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile CAS No. 1340270-68-9

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile

Cat. No.: B1375107
CAS No.: 1340270-68-9
M. Wt: 219.3 g/mol
InChI Key: OJMSLCGIJRDJPJ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H5N3S2 and a molecular weight of 219.29 g/mol It is characterized by the presence of a thiazole ring and a pyridine ring, connected via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-mercaptothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Thiazol-2-ylsulfanyl)pyridine
  • 4-(1,3-Thiazol-2-ylsulfanyl)benzene
  • 4-(1,3-Thiazol-2-ylsulfanyl)pyrimidine

Uniqueness

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is unique due to the presence of both a thiazole and a pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is a member of the thiazole and pyridine family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyridine derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines. In a study evaluating a series of thiazole derivatives, one compound demonstrated remarkable activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 Value (µM)Reference
Compound AHTC-1165.0
Compound BHepG-27.5
Compound CMCF-7 (Breast)10.0

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring enhances anticancer activity. For example, electron-withdrawing groups significantly improve potency by stabilizing the compound's interaction with cellular targets .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been extensively studied. In one experiment using a picrotoxin-induced convulsion model, a derivative similar to This compound exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing its protective effects against seizures .

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound NameModel UsedED50 (mg/kg)Protection Index
Compound DPTZ18.49.2
Compound EMES24.38Not reported
Compound FChemo-shock88.23Not reported

The SAR studies indicate that modifications to the thiazole moiety can lead to enhanced anticonvulsant effects, particularly when combined with other heterocyclic rings .

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties . Compounds containing both thiazole and pyridine rings have shown effectiveness against various bacterial strains. In one study, derivatives demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound GS. aureus15
Compound HE. coli12

Study on Anticancer Properties

In a recent study published in Research on Chemical Intermediates, researchers synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer properties against several cancer cell lines. The study found that modifications to the pyridine ring significantly influenced cytotoxicity levels, with some compounds achieving over 70% inhibition in HepG-2 cells .

Study on Anticonvulsant Effects

Another research project focused on the anticonvulsant activity of thiazole-integrated compounds indicated that certain substitutions led to enhanced efficacy in seizure models. The study concluded that the presence of an electronegative substituent at specific positions on the thiazole ring was crucial for achieving high anticonvulsant activity .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMSLCGIJRDJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1SC2=NC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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